Cas no 13209-60-4 ((3S,8R,9S,10R,13S,14S,17S)-10,13-Dimethyl-7-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diyl diacetate)

(3S,8R,9S,10R,13S,14S,17S)-10,13-Dimethyl-7-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diyl diacetate structure
13209-60-4 structure
Product Name:(3S,8R,9S,10R,13S,14S,17S)-10,13-Dimethyl-7-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diyl diacetate
CAS-Nr.:13209-60-4
MF:C23H32O5
MW:388.497187614441
CID:221471
PubChem ID:273127
Update Time:2025-04-19

(3S,8R,9S,10R,13S,14S,17S)-10,13-Dimethyl-7-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diyl diacetate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (3S,8R,9S,10R,13S,14S,17S)-10,13-Dimethyl-7-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diyl diacetate
    • (17-acetyloxy-10,13-dimethyl-7-oxo-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl) acetate
    • (3-acetyloxy-10,13-dimethyl-7-oxo-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) acetate
    • Androst-5-en-7-one,3beta,17beta-bis(acetyloxy)
    • 7-oxoandrost-5-ene-3,17-diyl diacetate
    • Androst-5-ene-7-onE,3beta,17beta-bis(acetyloxy)
    • NSC118109
    • NSC131015
    • NSC-131015
    • NSC-118109
    • Androst-5-en-7-one, 3,17-bis(acetyloxy)-, (3.beta.,17.beta.)-
    • SMR001574183
    • 13209-60-4
    • MLS002706784
    • DTXSID80927529
    • AKOS022180713
    • Androst-5-en-7-one,17-bis(acetyloxy)-, (3.beta.,17.beta.)-
    • SCHEMBL13851851
    • CHEMBL1906357
    • Androst-5-en-7-one, 3,17-bis(acetyloxy)-, (3beta,17beta)-
    • Inchi: 1S/C23H32O5/c1-13(24)27-16-7-9-22(3)15(11-16)12-19(26)21-17-5-6-20(28-14(2)25)23(17,4)10-8-18(21)22/h12,16-18,20-21H,5-11H2,1-4H3
    • InChI-Schlüssel: UCLVTARKINLGLA-UHFFFAOYSA-N
    • Lächelt: O(C(C)=O)C1CCC2C3C(C=C4CC(CCC4(C)C3CCC21C)OC(C)=O)=O

Berechnete Eigenschaften

  • Genaue Masse: 388.22500
  • Monoisotopenmasse: 388.22497412g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Schwere Atomanzahl: 28
  • Anzahl drehbarer Bindungen: 4
  • Komplexität: 739
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 7
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topologische Polaroberfläche: 69.7Ų

Experimentelle Eigenschaften

  • PSA: 69.67000
  • LogP: 3.99160
Empfohlene Lieferanten
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
烟台朗裕新材料科技有限公司
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Suzhou Senfeida Chemical Co., Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hunan Well Medicine Synthesis Technology Co., Ltd.